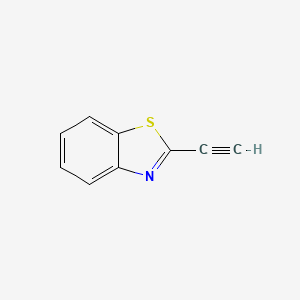

2-Ethynyl-1,3-benzothiazole

説明

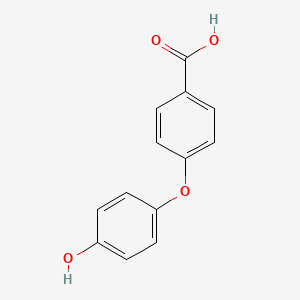

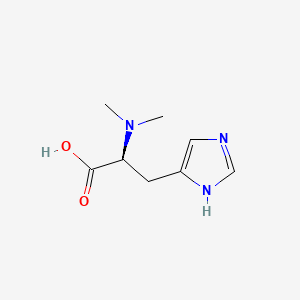

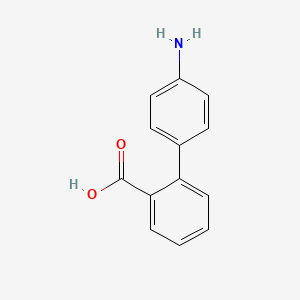

“2-Ethynyl-1,3-benzothiazole” is a compound with the molecular formula C9H5NS . It is a benzothiazole derivative, which is a class of compounds that are known for their wide range of pharmacological properties .

Synthesis Analysis

Benzothiazole derivatives, including “2-Ethynyl-1,3-benzothiazole”, can be synthesized through various methods. One approach involves the reactions of 2-amino- and 2-mercaptothiazole derivatives, which are considered highly reactive building blocks for organic synthesis . These synthesis methods can be divided into conventional multistep processes and one-pot procedures, which are often realized using green chemistry principles and simple reagents .

Molecular Structure Analysis

The molecular structure of “2-Ethynyl-1,3-benzothiazole” includes a benzene ring fused with a thiazole ring, which contains nitrogen and sulfur . The compound has a molecular weight of 159.21 g/mol .

Chemical Reactions Analysis

The 2-amino and 2-mercapto groups and the benzene ring of the benzothiazole moiety in “2-Ethynyl-1,3-benzothiazole” can be easily functionalized, making them highly reactive building blocks for organic synthesis . This reactivity allows for the synthesis of a wide variety of aromatic azoles .

Physical And Chemical Properties Analysis

“2-Ethynyl-1,3-benzothiazole” has a molecular weight of 159.21 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 159.01427034 g/mol . The topological polar surface area of the compound is 41.1 Ų .

科学的研究の応用

Pharmaceutical Applications

Benzothiazole derivatives have been found to possess a wide range of pharmaceutical and biological activities. They are used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, and imaging reagents. The structure of benzothiazole allows for the synthesis of various compounds that can be tailored for specific therapeutic uses .

Green Chemistry

Advances in the synthesis of benzothiazole compounds related to green chemistry have been noted. These compounds can be synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials. This approach aligns with the principles of green chemistry, aiming to reduce or eliminate the use and generation of hazardous substances .

Electronic Materials

Benzothiadiazole and its derivatives are important acceptor units used in the development of photoluminescent compounds. They are applicable for the molecular construction of organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. These materials are crucial for advancing electronic device technology .

Drug Discovery and Development

Benzothiazole derivatives are also being studied in the context of drug discovery and development. For instance, novel 1,2,3-triazole-based benzothiazole derivatives have been synthesized and analyzed for ADMET properties to predict their potential as drug candidates in future phases of drug development .

Chemical Synthesis

The chemical structure of benzothiazoles allows for their use in various synthetic applications. For example, they can be involved in reactions with acyl chloride and triethylamine as a binding agent to produce novel compounds with potential applications in different fields .

作用機序

Target of Action

2-Ethynyl-1,3-benzothiazole is a derivative of benzothiazole, which has been found to have significant anti-tubercular activity . The primary target of this compound is the DprE1 protein, which plays a crucial role in the survival of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with the DprE1 protein, inhibiting its function and thereby disrupting the survival mechanisms of the Mycobacterium tuberculosis . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of the DprE1 protein affects the biochemical pathways associated with the survival and proliferation of Mycobacterium tuberculosis . The downstream effects of this disruption include the inhibition of bacterial growth and potential cell death .

Pharmacokinetics

Some benzothiazole derivatives have been found to have good bioavailability, with more than 52% bioavailability when administered orally

Result of Action

The primary result of the action of 2-Ethynyl-1,3-benzothiazole is the inhibition of the growth of Mycobacterium tuberculosis, potentially leading to the death of these bacteria . This makes it a promising candidate for the development of new anti-tubercular drugs.

Action Environment

The efficacy and stability of 2-Ethynyl-1,3-benzothiazole can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as suggested by its storage recommendation at 28°C

将来の方向性

Benzothiazole derivatives, including “2-Ethynyl-1,3-benzothiazole”, are of great interest in the field of synthetic and medicinal chemistry due to their wide range of pharmacological properties and high degree of structural diversity . Future research may focus on developing more potent biologically active benzothiazole-based drugs .

特性

IUPAC Name |

2-ethynyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NS/c1-2-9-10-7-5-3-4-6-8(7)11-9/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVCPVCGNOKHRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348794 | |

| Record name | 2-ethynyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynyl-1,3-benzothiazole | |

CAS RN |

40176-80-5 | |

| Record name | 2-ethynyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R,5R,8R,9S,10R,13R)-13-Hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B1330873.png)

![N-[2-(Dimethylamino)-5-nitrophenyl]acetamide](/img/structure/B1330896.png)